molecular formula C10H15BO3 B1602673 (2-Methyl-4-propoxyphenyl)boronic acid CAS No. 956894-26-1

(2-Methyl-4-propoxyphenyl)boronic acid

Cat. No.: B1602673
CAS No.: 956894-26-1
M. Wt: 194.04 g/mol
InChI Key: MMQDERNOLILBBE-UHFFFAOYSA-N
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Description

(2-Methyl-4-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Boronic Acid in Polymer and Materials Science

Boronic acid-functionalized polymers are emerging as a versatile class of materials due to their responsive nature to stimuli like pH and sugar concentrations. These properties make them suitable for a variety of applications including drug delivery systems, sensor materials, and responsive membranes. Novel methodologies in post-polymerization modifications have allowed for the synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) copolymers, introducing pH- and glucose-responsiveness into polymeric systems. This innovation paves the way for developing triply-responsive materials, emphasizing the importance of boronic acid functionalities in advanced material science (Vancoillie et al., 2016).

Electrochemical Applications

Boronic acids play a critical role in electrochemical applications. For instance, the electrochemical incineration of chloromethylphenoxy herbicides has been studied using boron-doped diamond electrodes, showcasing the degradation of pollutants in an acid medium. This research demonstrates the effectiveness of boronic acid derivatives in environmental cleanup and pollution control efforts, particularly in the treatment of herbicide-contaminated waters (Boye et al., 2006).

Catalysis

Boronic acids have been utilized as catalysts in a variety of chemical reactions, demonstrating their versatility beyond materials science. For example, tris(pentafluorophenyl)boron has been identified as an efficient, air stable, and water-tolerant Lewis acid catalyst for aldol-type and Michael reactions, among others. This highlights the potential of boronic acids in facilitating diverse chemical transformations, contributing to more efficient and environmentally friendly synthetic processes (Ishihara et al., 1995).

Sensing and Diagnostics

The unique properties of boronic acids, such as their ability to form complexes with diols and polyols, make them invaluable in sensing applications. Boronic acid derivatives have been explored for their use in glucose sensors and other diagnostic tools, leveraging their responsive behavior for the detection and monitoring of biologically relevant molecules. This application area underscores the potential of boronic acids in healthcare and biomedical research, offering pathways for non-invasive monitoring and detection of health-related biomarkers.

Environmental Monitoring

Boronic acids have also been applied in environmental monitoring, exemplified by their use in the detection of herbicide residues in soils. A method leveraging the specificity of boronic acid derivatives enabled the efficient quantification of 2,4-dichlorophenoxyacetic acid, demonstrating the potential of boronic acid-based methodologies in tracking and managing agricultural pollutants (Baim & Hill, 1983).

Safety and Hazards

Harmful if swallowed; hygroscopic .

  • Future Directions

    • Research on boronic acids continues to explore their applications in chemical biology, medicinal chemistry, and material science .
  • Mechanism of Action

    Target of Action

    The primary target of 4-Propoxy-2-methylphenylboronic acid, also known as (2-Methyl-4-propoxyphenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

    Mode of Action

    The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

    Biochemical Pathways

    The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

    Pharmacokinetics

    They are readily prepared and their properties can be tailored for application under specific conditions .

    Result of Action

    The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

    Action Environment

    The action of the compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is stable and environmentally benign, making it suitable for use under a variety of conditions . The exact influence of environmental factors on the compound’s action, efficacy, and stability would depend on the specific conditions of the reaction .

    Biochemical Analysis

    Biochemical Properties

    4-Propoxy-2-methylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the transmetalation process. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound .

    Cellular Effects

    4-Propoxy-2-methylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 4-Propoxy-2-methylphenylboronic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

    Molecular Mechanism

    The molecular mechanism of action of 4-Propoxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it can inhibit proteases by forming a boron-enzyme complex, which prevents substrate binding and subsequent catalysis. Additionally, 4-Propoxy-2-methylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of 4-Propoxy-2-methylphenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 4-Propoxy-2-methylphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

    Dosage Effects in Animal Models

    The effects of 4-Propoxy-2-methylphenylboronic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

    Metabolic Pathways

    4-Propoxy-2-methylphenylboronic acid is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. It interacts with enzymes such as oxidases and transferases, which facilitate its incorporation into metabolic processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .

    Transport and Distribution

    Within cells and tissues, 4-Propoxy-2-methylphenylboronic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins .

    Subcellular Localization

    4-Propoxy-2-methylphenylboronic acid exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .

    Properties

    IUPAC Name

    (2-methyl-4-propoxyphenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MMQDERNOLILBBE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C(C=C(C=C1)OCCC)C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15BO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70584408
    Record name (2-Methyl-4-propoxyphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70584408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    956894-26-1
    Record name (2-Methyl-4-propoxyphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70584408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.